1-(4-Ethylphenyl)piperidin-4-one
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Overview
Description
1-(4-Ethylphenyl)piperidin-4-one is a chemical compound with the CAS Number: 1016690-06-4 . It has a molecular weight of 203.28 .
Synthesis Analysis
Piperidin-4-ones have been synthesized using a variety of methods, including the Mannich reaction . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO/c1-2-11-3-5-12(6-4-11)14-9-7-13(15)8-10-14/h3-6H,2,7-10H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterisation
A broad spectrum of research has been dedicated to the design, synthesis, and characterisation of piperidin-4-ones and their derivatives. For instance, Mohanraj and Ponnuswamy (2017) investigated a series of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, examining their antibacterial and antioxidant activities through molecular docking studies (Mohanraj & Ponnuswamy, 2017). Similarly, Khan et al. (2013) reported on the synthesis and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, highlighting its hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Biological Investigation and Potential Applications
Several studies have also delved into the potential biological applications of piperidin-4-one derivatives. Ali et al. (2016) conducted enantiomeric resolution and simulation studies on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, providing insights into the chiral resolution mechanisms and potential analytical applications (Ali et al., 2016). Another notable study by Mohanraj and Ponnuswamy (2018) examined N-acyl- t-3-ethyl- r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones for their antibacterial, antifungal, and antioxidant activities, as well as DNA binding studies, indicating potential therapeutic applications (Mohanraj & Ponnuswamy, 2018).
Mechanism of Action
Target of Action
Compounds containing a piperidine nucleus have been reported to possess various pharmacological activities .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Piperidine derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
Piperidine derivatives are known to have various pharmacokinetic properties that can influence their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer and anti hiv activities .
Safety and Hazards
This compound has been classified as having skin irritation and serious eye irritation potential. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Piperidin-4-ones have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities . The pharmacophore can be suitably modified in order to achieve better receptor interactions and biological activities . This suggests that 1-(4-Ethylphenyl)piperidin-4-one could potentially be used in future drug development.
Properties
IUPAC Name |
1-(4-ethylphenyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-11-3-5-12(6-4-11)14-9-7-13(15)8-10-14/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGYBQCMXQCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016690-06-4 |
Source
|
Record name | 1-(4-ethylphenyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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